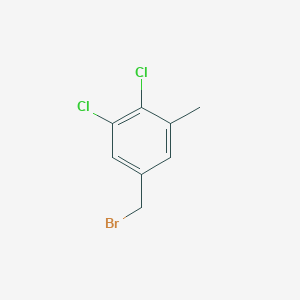

3,4-Dichloro-5-methylbenzyl bromide

説明

Significance of Benzyl (B1604629) Bromides as Core Building Blocks in Organic Synthesis

Benzyl bromides are widely recognized as pivotal building blocks in organic synthesis. sigmaaldrich.com Their utility stems from the ability of the benzyl group to be introduced into a molecule as a protecting group for alcohols and carboxylic acids. sigmaaldrich.com The carbon-bromine bond in benzyl bromide is relatively weak, making it susceptible to cleavage and facilitating the formation of a stable benzylic carbocation or participation in nucleophilic substitution reactions. This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of molecular synthesis. The versatility of benzyl bromides is further highlighted by their use in the synthesis of a variety of compounds, including pharmaceuticals and materials with specific electronic properties.

Impact of Aromatic Halogenation and Alkyl Halide Functionality on Chemical Reactivity

The chemical reactivity of a benzyl bromide is significantly influenced by the substituents on the aromatic ring. Aromatic halogenation, the presence of halogen atoms on the benzene (B151609) ring, generally imparts an electron-withdrawing effect through induction. This can decrease the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack. researchgate.net

The primary site of reactivity for many applications of benzyl bromides is the benzylic carbon, which is bonded to the bromine atom. This carbon is electrophilic and readily undergoes nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the reaction conditions and the substrate). The stability of the potential benzylic carbocation intermediate is a key factor in SN1 reactions. The substituents on the aromatic ring can influence the stability of this carbocation. While the electron-withdrawing chlorine atoms would tend to destabilize a positive charge at the benzylic position, the electron-donating methyl group would offer some stabilization.

Research Trajectory and Academic Importance of 3,4-Dichloro-5-methylbenzyl Bromide

While specific research on this compound is not extensively documented in publicly available literature, the academic importance of polysubstituted benzyl halides suggests its potential as a valuable research intermediate. Structurally similar compounds, such as 3,4-dichlorobenzyl bromide, are commercially available and used in synthesis. sigmaaldrich.com The unique substitution pattern of this compound, with its specific electronic and steric properties, could make it a target for researchers looking to synthesize novel compounds with tailored biological or material properties.

The trajectory for such a compound would likely involve its use as a precursor in the synthesis of complex molecules in medicinal chemistry, agrochemistry, and materials science. The dichloro-substitution pattern is a feature found in a number of bioactive compounds, and the additional methyl group provides another point for structural modification or can influence the molecule's interaction with biological targets. The development of efficient synthetic routes to compounds like this compound is often driven by the need for specific building blocks in drug discovery and development programs. A patent for preparing substituted benzyl bromides with electron-attracting groups highlights the industrial interest in this class of compounds. google.com

Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)-1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGWFLSNMJWAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3,4 Dichloro 5 Methylbenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Benzylic halides such as 3,4-Dichloro-5-methylbenzyl bromide are adept substrates for nucleophilic substitution reactions, capable of proceeding through both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. nih.govucalgary.capearson.com The specific pathway is often dependent on the reaction conditions, including the nature of the nucleophile and the solvent. pearson.com

Primary benzylic halides typically favor the SN2 pathway, which involves a direct, concerted attack by the nucleophile on the electrophilic benzylic carbon, displacing the bromide ion. ucalgary.ca However, the benzylic position is also capable of stabilizing a positive charge through resonance with the adjacent aromatic ring. This stabilization of the resulting benzyl (B1604629) carbocation makes the SN1 pathway, which proceeds via this intermediate, a viable alternative. nih.govucalgary.capearson.com The presence of activating or deactivating substituents on the benzene (B151609) ring can further influence the competition between these two mechanistic pathways.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thioethers)

This compound readily reacts with a range of heteroatom nucleophiles to form new carbon-heteroatom bonds.

Amines: The reaction of benzyl halides with amines, known as the Menschutkin reaction, is a well-established method for amine alkylation. researchgate.net These reactions can proceed via an SN2-type mechanism, where the amine directly attacks the benzyl bromide. researchgate.net Studies on the reaction of substituted benzylamines with benzyl bromide in methanol (B129727) have shown the reaction follows second-order kinetics, consistent with an SN2 pathway. researchgate.net The rate of this reaction is sensitive to the electronic nature of substituents on both the nucleophile and the substrate.

Alcohols: Alcohols themselves are weak nucleophiles, but their corresponding conjugate bases, alkoxides (RO⁻), are strong nucleophiles. In a process analogous to the Williamson ether synthesis, an alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then readily displaces the bromide from a benzyl halide in an SN2 reaction to form an ether. organic-chemistry.org

Thioethers: Thiols (R-SH) are more acidic than alcohols, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.com Thiolates react efficiently with benzyl halides to form thioethers (sulfides). masterorganicchemistry.com A convenient one-pot method involves reacting the benzyl halide with thiourea, which generates a thiolate intermediate in situ upon basic hydrolysis. This thiolate then reacts with a second equivalent of the benzyl halide to produce the corresponding thioether, avoiding the need to handle foul-smelling thiols directly. arkat-usa.org

| Nucleophile Type | Example Nucleophile | General Product | Reaction Name/Type |

| Amine | R-NH₂ | R-NH-CH₂-Ar | Menschutkin Reaction (SN2) |

| Alcohol/Alkoxide | R-O⁻ (from R-OH) | R-O-CH₂-Ar | Williamson Ether Synthesis (SN2) |

| Thiol/Thiolate | R-S⁻ (from R-SH) | R-S-CH₂-Ar | Thioether Synthesis (SN2) |

This table summarizes the nucleophilic substitution reactions of benzyl halides with common heteroatom nucleophiles. Ar represents the 3,4-dichloro-5-methylphenyl group.

Influence of Aromatic Chlorine Substituents on Substitution Kinetics and Selectivity

The two chlorine atoms on the aromatic ring of this compound significantly influence its reactivity in nucleophilic substitution reactions. Halogens like chlorine exert two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). doubtnut.comquora.comvedantu.com The inductive effect, which withdraws electron density through the sigma bond framework, is generally stronger than the resonance effect for halogens. quora.comvedantu.com

The net result is that the two chlorine atoms are electron-withdrawing, which has several consequences:

SN1 Reactivity: The electron-withdrawing nature of the chlorines destabilizes the benzyl carbocation intermediate that would form in an SN1 mechanism. This destabilization increases the activation energy for the SN1 pathway, making it less favorable compared to an unsubstituted or electron-donor-substituted benzyl bromide.

SN2 Reactivity: In an SN2 reaction, electron-withdrawing groups on the benzyl substrate generally decrease the reaction rate. researchgate.net This is because they withdraw electron density from the benzylic carbon, making it more electrophilic but also destabilizing the electron-rich, pentacoordinate transition state.

Hammett Correlation: The effect of substituents on the rates of reaction for substituted benzyl systems often correlates with Hammett substituent constants (σ). For the electrochemical reduction of substituted benzyl bromides, a linear correlation was found where electron-withdrawing groups made the reduction potential less negative. rsc.org Similarly, in nucleophilic substitution reactions, such correlations help quantify the electronic impact of substituents on reaction rates. researchgate.net

Therefore, the 3,4-dichloro substitution pattern deactivates the substrate towards both SN1 and SN2 reactions relative to unsubstituted benzyl bromide.

Electron Transfer and Radical Chemistry

Beyond nucleophilic substitution, this compound can participate in reactions initiated by electron transfer, leading to the formation of radical intermediates.

One-Electron Reduction Activation in Reactions with Electron-Deficient Species

Benzyl halides can be activated via a single-electron transfer (SET) from a photocatalyst, an electrode, or a chemical reductant. niscpr.res.inresearchgate.net This reduction populates the C-Br antibonding orbital, leading to the cleavage of the carbon-bromine bond and the formation of a benzyl radical and a bromide anion. researchgate.net

The reduction potentials of benzyl halides are highly dependent on their structure and substituents. acs.org This variability can make it difficult to find a single set of conditions for radical generation across a broad range of substrates. However, strategies like cooperative catalysis, where a nucleophile (e.g., lutidine) first displaces the halide to form a more easily reducible intermediate, can be used to "level" the reduction potentials and enable a more general reaction protocol. acs.org The electrochemical reduction of benzyl bromide has been studied, with the process leading to different products depending on the electrode and conditions. niscpr.res.inunipd.it In the presence of CO₂, the intermediate benzyl carbanion (formed after a two-electron reduction) can be trapped to form phenylacetic acid. niscpr.res.in

Formation and Reactivity of Benzyl Radicals

Once formed, the 3,4-dichloro-5-methylbenzyl radical is a key reactive intermediate. rsc.orgresearchgate.net These radicals can participate in a variety of transformations, most notably the Giese reaction, which involves the conjugate addition of the nucleophilic radical to an electron-deficient alkene (a Michael acceptor). nih.govhw.ac.ukrsc.orgchem-station.com This C-C bond-forming reaction is a powerful tool in synthesis. rsc.org

The reactivity of benzyl radicals in Giese additions can sometimes be sluggish. hw.ac.uk However, modern photocatalytic methods have greatly expanded the scope and efficiency of these reactions, often overcoming issues like radical dimerization. rsc.orgresearchgate.net Under photocatalytic conditions, the benzyl radical can be generated and coupled with various partners, including in enantioselective transformations. acs.org The radical can be trapped with species like TEMPO to confirm its formation. acs.org The benzyl radical itself can undergo further isomerization or decomposition under high-temperature conditions. researchgate.net

Regioselectivity in Radical Coupling Processes

The regioselectivity of radical coupling reactions involving this compound is a critical aspect that dictates the final product structure. While specific studies on the radical coupling of this exact compound are not extensively detailed in the provided search results, general principles of radical chemistry can be applied. The benzylic position of this compound is predisposed to radical formation due to the resonance stabilization afforded by the aromatic ring.

In a hypothetical radical coupling process, the initial step would involve the homolytic cleavage of the carbon-bromine bond to generate a 3,4-dichloro-5-methylbenzyl radical. The regioselectivity of the subsequent coupling step would be influenced by the nature of the coupling partner and the reaction conditions. For instance, in a reaction with a generic radical species "R•", the coupling would predominantly occur at the benzylic carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at this position. The chlorine and methyl substituents on the aromatic ring are less likely to direct the radical coupling to the ring itself under typical radical reaction conditions, as this would disrupt the aromatic system. The primary determinant of regioselectivity in such processes is the stability of the resulting radical intermediate, with the benzylic radical being the most favored.

Electrophilic Aromatic Substitution Reactions of Derived Products

Products derived from this compound can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The directing effects of the substituents on the benzene ring—two chlorine atoms and a methyl group—play a crucial role in determining the position of the incoming electrophile. libretexts.org

Both chlorine and the methyl group are ortho, para-directing. libretexts.org However, chlorine is a deactivating group due to its inductive electron-withdrawing effect, while the methyl group is an activating group due to hyperconjugation. libretexts.org The benzyl-derived substituent (initially -CH2Br, but transformed in a derived product) would also influence the regioselectivity.

In general, activating groups have a stronger directing effect than deactivating groups. libretexts.org Therefore, in a product derived from this compound, the positions ortho and para to the methyl group would be the most likely sites for electrophilic attack. However, steric hindrance from the adjacent chlorine atom and the benzyl-derived group could influence the final product distribution. For a typical EAS reaction like nitration or halogenation, the electrophile would preferentially substitute at the less sterically hindered position available that is activated by the methyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are versatile substrates for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.orgrsc.org While the benzyl bromide itself is not the typical substrate, derivatives where the bromide has been converted to a more suitable coupling partner (like an aryl halide) or where the aryl chlorides on the ring participate in the reaction are common. For instance, the aryl chloride positions on a derivative of this compound could undergo Suzuki coupling with a boronic acid. The reactivity of the two chlorine atoms could differ based on their electronic and steric environment. Generally, electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide facilitate the reaction. libretexts.org

| Suzuki Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, Water | Room temperature to 120-150°C fishersci.co.ukorganic-chemistry.org |

| Vinylboronic acid | PdCl₂(dppf), Pd₂(dba)₃/ligand | Na₂CO₃, Et₃N | THF, DMF | Varies with substrates |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the aryl chloride positions of a this compound derivative would be the reactive sites. The reaction is highly versatile and tolerates a wide range of functional groups. youtube.com The choice of base and solvent can be critical for the success of the coupling. organic-chemistry.org

| Sonogashira Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Room temperature to 100°C wikipedia.orgpitt.edu |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the relative stability of the organotin reagents. psu.edu The aryl chlorides of a derivative of this compound can participate in Stille coupling. The rate-determining step is often the transmetalation. wikipedia.org

| Stille Coupling Partner | Catalyst System | Additives | Solvent | Typical Conditions |

| Organostannane (Aryl, Vinyl, Alkyl) | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ | CuI, LiCl | THF, DMF, Toluene | Room temperature to 110°C organic-chemistry.orgharvard.edu |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. rug.nl The aryl chloride positions on a derivative of this compound can be aminated using this methodology. The choice of phosphine ligand is crucial for the efficiency of the reaction and depends on the nature of both the aryl halide and the amine. rsc.org

| Buchwald-Hartwig Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Primary or Secondary Amine | Pd(OAc)₂/phosphine ligand, Pd₂(dba)₃/phosphine ligand | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Room temperature to 120°C organic-chemistry.orgrsc.org |

Mechanistic Investigations and Computational Studies on 3,4 Dichloro 5 Methylbenzyl Bromide Reactivity

Quantum Chemical Calculation Approaches

Quantum chemical calculations have become indispensable tools for elucidating the intricacies of chemical reactions. For a molecule like 3,4-dichloro-5-methylbenzyl bromide, these methods provide deep insights into its electronic structure and how this governs its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. acs.org DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the reactions of this compound, DFT can elucidate the mechanism of nucleophilic substitution, which is a primary reaction pathway for benzyl (B1604629) bromides.

Theoretical studies on similar substituted benzyl chlorides have shown that DFT calculations can effectively model the reductive cleavage of the carbon-halogen bond. acs.org For this compound, DFT would likely be used to model the SN2 reaction pathway with various nucleophiles. The calculations would involve optimizing the geometries of the reactants, the transition state where the nucleophile attacks the benzylic carbon and the bromide ion departs, and the final product. The energy difference between the reactants and the transition state would yield the activation energy barrier, a key determinant of the reaction rate. DFT calculations on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have successfully confirmed the role of substituents in influencing reactivity and have provided a deep picture of the reaction with amines. mdpi.com

A hypothetical DFT study on the reaction of this compound with a simple nucleophile like cyanide (CN⁻) would likely show a concerted mechanism typical of SN2 reactions. The calculated activation energy would reflect the electronic influence of the two chlorine atoms and the methyl group on the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Energies for the SN2 Reaction of this compound with Cyanide

| Species | Relative Energy (kcal/mol) |

| Reactants (C₈H₇BrCl₂ + CN⁻) | 0.0 |

| Transition State | +15.2 |

| Products (C₉H₇NCl₂ + Br⁻) | -25.8 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, focusing on the changes in electron density rather than molecular orbitals. noaa.gov MEDT posits that the capacity for electron density to change is the key to understanding molecular reactivity. noaa.gov For a reaction involving this compound, MEDT would analyze how the electron density evolves along the reaction coordinate.

An MEDT study of a nucleophilic substitution on a methyl-substituted compound has shown that the transition state can be understood as a central carbocation stabilized by the incoming and outgoing nucleophiles through electron density transfer. rsc.org In the case of this compound, an MEDT analysis of an SN2 reaction would likely reveal a significant transfer of electron density from the nucleophile to the electrophilic benzylic carbon at the transition state. The analysis of the Electron Localization Function (ELF), a key tool in MEDT, would show the breaking of the C-Br bond and the formation of the new C-Nucleophile bond as a continuous process of electron density reorganization.

Computational methods are adept at predicting the most likely sites for chemical reactions and the stability of any intermediates that may form. For this compound, the primary reactive site is the benzylic carbon, which is attached to the bromine atom. Computational models can quantify the electrophilicity of this site.

By calculating properties such as electrostatic potential maps and Fukui functions, one can visualize and quantify the regions of the molecule that are most susceptible to nucleophilic attack. For this compound, the benzylic carbon would exhibit a significant positive partial charge, making it the primary electrophilic center.

The stability of potential intermediates, such as the benzylic carbocation that would be formed in a hypothetical SN1 reaction, can also be assessed. While SN1 reactions are less common for primary benzyl halides, the computational analysis of the carbocation's stability can provide insights into the electronic effects of the substituents. The electron-withdrawing nature of the two chlorine atoms would destabilize the carbocation, while the electron-donating methyl group would have a stabilizing effect. DFT calculations on substituted benzyl chlorides have shown a linear relationship between the electron-withdrawing ability of substituents and the energy required for the cleavage of the carbon-halogen bond. acs.org

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

Kinetic studies on the activation of various substituted benzyl bromides by a Co(I) complex have utilized Hammett plots to correlate reaction rates with the electronic properties of the substituents. researchgate.net A similar study on this compound would likely show that the electron-withdrawing chlorine atoms influence the reaction rate.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Nucleophile

| Parameter | Value |

| Rate Constant (k) at 298 K | 2.5 x 10⁻⁴ M⁻¹s⁻¹ |

| Enthalpy of Reaction (ΔH) | -20.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -22.1 kcal/mol |

Note: Data is hypothetical and for illustrative purposes, based on trends for similar benzyl bromides.

Studies on Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the primary site of reaction for nucleophilic substitution is the benzylic carbon. However, under certain conditions, such as those promoting electrophilic aromatic substitution, the regioselectivity of attack on the aromatic ring would be of interest. The directing effects of the two chlorine atoms (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) would lead to a complex pattern of reactivity. Computational studies on dichloropyrimidines have shown how substituent effects can dramatically alter regioselectivity in SNAr reactions. wuxiapptec.com

Stereoselectivity, the preference for the formation of one stereoisomer over another, is relevant if the reaction creates a new chiral center. masterorganicchemistry.commasterorganicchemistry.com If this compound reacts with a nucleophile at the benzylic carbon, and if this carbon were to become a stereocenter (for instance, if the reactant itself was chiral), the stereochemical outcome would be of interest. In a classic SN2 reaction, an inversion of stereochemistry at the reaction center is expected.

Reaction Mechanism Characterization through In Chemico Assays

In chemico assays, which measure chemical reactivity in a non-biological system, can be used to characterize reaction mechanisms. The Direct Peptide Reactivity Assay (DPRA) is a well-established in chemico method used to assess the skin sensitization potential of chemicals by measuring their reactivity with model peptides containing cysteine or lysine (B10760008) residues. nih.gov

The reactivity of benzyl bromide and its derivatives has been studied using such assays. nih.gov For this compound, a DPRA-like assay would involve incubating the compound with synthetic peptides and quantifying the depletion of the peptides over time. The rate of depletion would provide a measure of the compound's reactivity towards nucleophilic residues. This reactivity is often correlated with the molecular initiating event in toxicity pathways. europa.eu It has been noted that for reactions with benzyl bromide, factors such as hydrolysis can be competitive. europa.eu

Table 3: Hypothetical Peptide Reactivity Data for this compound

| Peptide | Percent Depletion | Reactivity Class |

| Cysteine-containing peptide | 45% | High |

| Lysine-containing peptide | 15% | Moderate |

Note: Data is hypothetical and for illustrative purposes.

Spectroscopic and Advanced Structural Characterization Techniques for 3,4 Dichloro 5 Methylbenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy for a compound like 3,4-dichloro-5-methylbenzyl bromide would reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group would exhibit a characteristic singlet further upfield, while the methyl protons would also appear as a singlet, typically in the range of 2.3-2.5 ppm. The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methyl group. The carbon of the -CH₂Br group would also have a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. For instance, in related benzyl (B1604629) bromide compounds, the benzylic carbon (-CH₂Br) signal appears around 30-33 ppm. rsc.org

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to assign the positions of substituents on the aromatic ring by identifying adjacent protons. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra. These advanced techniques are crucial for the definitive structural elucidation of complex derivatives. organicchemistrydata.orgunimi.it

Table 1: Representative NMR Data for Benzyl Bromide Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Benzyl bromide | 4.45 (s, 2H, PhCH₂Br), 7.35-7.48 (m, 5H, ArH) | 33.7 (PhCH₂Br), 128.4 (CH-4), 128.8 (CH-3,5), 129.1 (CH-2,6), 137.8 (C-1) |

| 3-Methylbenzyl bromide | 4.45 (s, 2H), 7.10-7.30 (m, 4H) | Not specified |

| 1,4-Bis(bromomethyl)benzene | 4.48 (s, 4H, PhCH₂Br), 7.37 (s, 4H, ArH) | 33.0 (PhCH₂Br), 129.6 (CH-2,3,5,6), 138.1 (C-1,4) |

Data sourced from supporting information of various chemical studies. rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) would result in a characteristic isotopic cluster for the molecular ion and bromine- or chlorine-containing fragments, which is a definitive indicator of their presence. docbrown.info

Fragmentation analysis provides clues about the molecule's structure. Common fragmentation pathways for benzyl bromides include the loss of the bromine atom to form a stable benzyl cation. For this compound, the loss of a bromine radical would generate the 3,4-dichloro-5-methylbenzyl cation, which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring can also occur. libretexts.orgyoutube.com

Advanced MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry) offer enhanced capabilities. MALDI-TOF is a soft ionization technique particularly useful for analyzing large or fragile molecules, minimizing fragmentation and providing a clear molecular ion peak. nih.govyoutube.comyoutube.comyoutube.com It is also suitable for the analysis of insoluble compounds. nih.gov LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures of derivatives and identifying individual components. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. libretexts.orglibretexts.org

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): The C-H stretching of the methyl and benzyl groups would be observed in the 3000-2850 cm⁻¹ range. libretexts.org

C=C stretching (aromatic): The in-ring carbon-carbon stretching vibrations of the benzene ring usually give rise to a series of peaks in the 1600-1400 cm⁻¹ region. libretexts.org

CH₂ bending: The scissoring vibration of the benzylic CH₂ group is expected around 1450 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration would be found at lower frequencies, typically in the 600-500 cm⁻¹ range.

Aromatic substitution pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. libretexts.org

By comparing the observed absorption frequencies with established correlation charts, the presence of these functional groups can be confirmed. pressbooks.pubdocbrown.infoyoutube.com

Table 2: Characteristic IR Absorption Frequencies for Substituted Benzyl Bromides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1400 |

| Benzylic CH₂ | Bending (Scissoring) | ~1450 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Data compiled from general IR spectroscopy principles. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions within the benzene ring. slideshare.netyoutube.com

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. The substitution pattern on the benzene ring influences the energy of these transitions and thus the λ_max value. The presence of chlorine atoms, which can act as auxochromes, may cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands compared to unsubstituted benzene. The methyl group, being an electron-donating group, typically causes a slight red shift. The UV-Vis spectrum can be used to confirm the presence of the aromatic ring and to study the effects of substitution on the electronic structure of the molecule and its derivatives. youtube.com

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This method provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. libretexts.orgresearchgate.net

For this compound or its crystalline derivatives, growing a suitable single crystal is the first crucial step. Once a crystal is obtained, it is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This analysis allows for the determination of the unit cell dimensions and the positions of all atoms within the crystal. escholarship.orgacs.org This technique is invaluable for confirming the regiochemistry of the substituents on the benzene ring and determining the conformation of the molecule in the solid state.

Advanced Computational Structural Analysis

In conjunction with experimental techniques, computational methods provide deeper insights into the structural properties of molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Solids

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. scirp.org This analysis is derived from the data obtained from single crystal X-ray diffraction. nih.gov

Table 3: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis

| Interaction Type | Description |

|---|---|

| H···H | Interactions between hydrogen atoms. |

| C···H/H···C | Interactions between carbon and hydrogen atoms. |

| Br···H/H···Br | Interactions involving bromine and hydrogen atoms, which can be indicative of weak hydrogen bonds. |

| Cl···H/H···Cl | Interactions involving chlorine and hydrogen atoms. |

| Halogen···Halogen | Interactions between halogen atoms (e.g., Cl···Cl, Br···Br, Cl···Br). |

| π–π stacking | Interactions between aromatic rings. |

This table represents common interactions observed in organohalogen compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Surface Properties and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize and quantify the three-dimensional charge distribution of a molecule. This technique provides crucial insights into a molecule's surface properties and is instrumental in predicting its chemical reactivity. researchgate.netchemrxiv.orgnih.gov By calculating the electrostatic potential at various points on the electron density surface, an MEP map can identify regions that are electron-rich or electron-poor, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

The MEP map is typically color-coded to represent the electrostatic potential values. Regions with a negative potential, indicating an abundance of electrons, are usually colored in shades of red and are associated with nucleophilic character, making them prone to attack by electrophiles. researchgate.net Conversely, areas with a positive potential, signifying a deficiency of electrons, are depicted in blue and represent electrophilic sites, which are targets for nucleophiles. researchgate.net Intermediate potential values are shown in a spectrum of colors, such as yellow and green.

For this compound, the MEP map would reveal a complex interplay of electronic effects stemming from its various substituents on the aromatic ring and the benzylic position. The two chlorine atoms, being highly electronegative, would withdraw electron density from the benzene ring, creating regions of lower electron density. The methyl group, being an electron-donating group, would have the opposite effect, enriching its local environment with electron density. The bromomethyl group is a key feature, as the carbon-bromine bond is polarized, making the benzylic carbon an electrophilic center and the bromine atom a potential leaving group.

The reactivity of this compound and its derivatives is significantly influenced by these electronic distributions. Nucleophilic substitution reactions, for instance, are expected to occur at the benzylic carbon due to its electrophilic nature. scispace.com The MEP map would visually confirm this by showing a positive potential region around the benzylic carbon. Furthermore, the electron-withdrawing effects of the chlorine atoms would enhance the electrophilicity of the aromatic ring, potentially making it susceptible to nucleophilic aromatic substitution under certain conditions.

The table below provides a hypothetical representation of MEP values for different regions of the this compound molecule, illustrating the expected electronic landscape. These values are qualitative and serve to demonstrate the principles of MEP analysis in predicting reactivity.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Aromatic Ring (near Chlorine atoms) | Slightly Positive | Green to Yellow | Reduced susceptibility to electrophilic attack |

| Aromatic Ring (near Methyl group) | Slightly Negative | Yellow to Orange | Increased susceptibility to electrophilic attack |

| Benzylic Carbon | Positive | Blue | Prone to Nucleophilic Attack |

| Bromine Atom | Slightly Negative | Red | Potential Leaving Group |

This detailed analysis of the molecular electrostatic potential provides a robust framework for understanding the surface properties and predicting the reactive behavior of this compound and its derivatives.

Advanced Synthetic Applications of 3,4 Dichloro 5 Methylbenzyl Bromide As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of chloro and methyl substituents on the benzyl (B1604629) bromide moiety makes it a useful reagent for introducing a dichloromethylphenyl group into a variety of molecular scaffolds. This is particularly relevant in the synthesis of heterocyclic systems and in the realm of multicomponent reactions.

Construction of Substituted Heterocyclic Systems (e.g., Imidazoles, Pyrimidines)

While direct literature examples detailing the use of 3,4-dichloro-5-methylbenzyl bromide in the synthesis of imidazoles and pyrimidines are not prevalent, its application can be inferred from established synthetic routes for these heterocycles. The imidazole (B134444) ring, a key component in many pharmaceuticals and functional materials, can be synthesized through various methods, including the Debus synthesis and the van Leusen reaction. youtube.comorganic-chemistry.org In many of these syntheses, a benzyl group is introduced as a substituent, often at a nitrogen atom. For instance, N-substituted imidazoles are commonly prepared by the alkylation of an imidazole precursor with a benzyl halide. nih.gov The this compound can serve as the alkylating agent in such reactions, leading to the formation of N-(3,4-dichloro-5-methylbenzyl)imidazoles. The electronic properties of the substituted benzyl ring can influence the biological activity and physical properties of the resulting imidazole derivative.

Similarly, the synthesis of pyrimidines, another critical heterocyclic core in medicinal chemistry, often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. mdpi.com Functionalization of the pyrimidine (B1678525) ring can be achieved through subsequent reactions, including N-alkylation. This compound can be employed to introduce the substituted benzyl moiety onto a nitrogen atom of the pyrimidine ring, yielding N-benzylated pyrimidine derivatives. The synthesis of pyrazolo[3,4-d]pyrimidines, for example, often involves the reaction of a pyrimidine precursor with hydrazines, followed by functionalization, which can include the introduction of benzyl groups. nih.govnih.govresearchgate.net

Integration into Multi-component Reactions for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govmasterorganicchemistry.commdpi.comnih.gov While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not widely reported, its potential as a component is significant. Benzyl halides can participate in MCRs, for example, by reacting with an amine and a carbonyl compound in a variation of the Mannich reaction. The electrophilic nature of the benzylic carbon in this compound makes it a suitable candidate for such transformations.

The utility of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govfrontiersin.org The incorporation of the 3,4-dichloro-5-methylbenzyl group through an MCR would introduce a specific lipophilic and electronically distinct fragment into the final product, potentially modulating its biological activity or material properties.

Functionalization of Nanomaterials and Advanced Organic Structures

The unique electronic and steric properties of the 3,4-dichloro-5-methylbenzyl group also make it a candidate for the surface modification of nanomaterials and as a precursor in the synthesis of sterically demanding organic structures.

Derivatization of Endohedral Metallofullerenes

Endohedral metallofullerenes, which are fullerene cages encapsulating one or more metal atoms, are of great interest for applications in materials science and medicine, including as contrast agents for magnetic resonance imaging (MRI). thno.org The external surface of these fullerenes can be functionalized to modify their solubility and biological compatibility. nih.govnih.gov Covalent functionalization of fullerenes is a common strategy to append desired chemical groups to the carbon cage.

One such method involves the Bingel-Hirsch reaction, which typically uses a diethyl bromomalonate in the presence of a base to form a cyclopropane (B1198618) ring on the fullerene surface. While not a direct benzylation, this highlights the utility of bromo-compounds in fullerene chemistry. Direct benzylation of fullerenes is also a known transformation. The 3,4-dichloro-5-methylbenzyl group, when attached to the fullerene surface, would significantly alter its electronic properties and solubility, which could be advantageous for specific applications.

Precursor in the Synthesis of Substituted Paracyclophanes

Paracyclophanes are strained aromatic compounds with unique three-dimensional structures that have found applications in materials science and as chiral ligands in asymmetric catalysis. wikipedia.orgorganic-chemistry.org The synthesis of substituted [2.2]paracyclophanes is often a challenging multi-step process. beilstein-journals.org One of the classical methods for synthesizing the [2.2]paracyclophane core is the Wurtz coupling reaction of a p-xylene (B151628) dihalide.

While direct synthesis of a substituted paracyclophane from this compound is not a standard route, the compound could potentially be used to introduce a dichloromethylphenyl substituent onto a pre-formed paracyclophane scaffold. For instance, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the paracyclophane core could employ reagents derived from this compound. A review on the synthesis of dichloro- nih.govnih.gov-paracyclophane highlights the importance of chlorinated precursors in this area of chemistry. uwindsor.ca

Strategies for Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is the role of a protecting group. wikipedia.orgorganic-chemistry.org The benzyl group (Bn) is a widely used protecting group, particularly for alcohols and amines, due to its general stability and the various methods available for its removal. organic-chemistry.orgtcichemicals.com

The 3,4-dichloro-5-methylbenzyl group can be considered a modified benzyl protecting group. The electronic effects of the substituents on the aromatic ring influence the stability of the protecting group and the conditions required for its cleavage. The two electron-withdrawing chlorine atoms make the benzyl group more electron-deficient, which generally increases its stability towards acidic conditions compared to an unsubstituted benzyl group. Conversely, these substituents can affect the efficiency of deprotection methods that rely on the electronic properties of the benzyl ring, such as hydrogenolysis.

The table below summarizes the general characteristics of benzyl-type protecting groups and how the substituents on this compound would likely influence these properties.

| Functional Group Protected | Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Influence of 3,4-Dichloro-5-methyl Substituents |

| Alcohol (R-OH) | Benzyl Ether (R-OBn) | Williamson ether synthesis (NaH, BnBr) | Hydrogenolysis (H₂, Pd/C), Strong Acid | Increased stability to acid. May require harsher hydrogenolysis conditions. |

| Amine (R₂NH) | Benzylamine (R₂NBn) | Alkylation with BnBr | Hydrogenolysis (H₂, Pd/C) | Increased stability. May require harsher hydrogenolysis conditions. |

The regioselective protection of catechols, such as 3,4-dihydroxybenzaldehyde, has been achieved using substituted benzyl halides, demonstrating the utility of such reagents in protecting group chemistry. nrochemistry.com The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited for selective protection and deprotection strategies in the synthesis of complex molecules.

Benzylation of Alcohols and Amines

The introduction of the 3,4-dichloro-5-methylbenzyl (DCB) group onto alcohols and amines serves as a crucial step for their protection during multi-step syntheses. This process, known as benzylation, involves the reaction of the alcohol or amine with this compound, typically in the presence of a base. The base deprotonates the hydroxyl or amino group, generating a more nucleophilic alkoxide or amide, which then displaces the bromide ion in an SN2 reaction. youtube.com

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of this compound can influence the reactivity of the benzylic bromide. While benzyl bromide itself is a reactive electrophile, the inductive effect of the chloro substituents can modulate this reactivity, sometimes requiring slightly more forcing conditions compared to unsubstituted benzyl bromide. However, this modified reactivity can also be advantageous in achieving selectivity in molecules with multiple reactive sites.

Table 1: Representative Conditions for Benzylation Reactions

| Substrate | Reagent | Base | Solvent | Conditions | Product |

| Primary Alcohol | This compound | NaH | DMF | 0 °C to r.t. | 3,4-Dichloro-5-methylbenzyl ether |

| Secondary Alcohol | This compound | Ag₂O | Toluene (B28343) | Reflux | 3,4-Dichloro-5-methylbenzyl ether |

| Aromatic Amine | This compound | K₂CO₃ | Acetonitrile (B52724) | Reflux | N-(3,4-Dichloro-5-methylbenzyl) amine |

| Aliphatic Amine | This compound | Et₃N | CH₂Cl₂ | r.t. | N-(3,4-Dichloro-5-methylbenzyl) amine |

This table presents generalized conditions. Optimization for specific substrates is typically required.

Selective Deprotection Methodologies

A key advantage of using benzyl-type protecting groups is the variety of methods available for their removal. The choice of deprotection strategy is crucial for the successful synthesis of complex molecules, as it must be compatible with other functional groups present in the molecule. sigmaaldrich.com The 3,4-dichloro-5-methylbenzyl group can be cleaved under several conditions, offering orthogonality to other protecting groups.

Catalytic Hydrogenolysis: The most common method for deprotecting benzyl ethers and amines is catalytic hydrogenolysis. youtube.com This reaction involves treating the protected compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically clean and high-yielding. The presence of the chloro substituents on the benzyl group generally does not interfere with this process, although it can sometimes lead to hydrodechlorination as a side reaction if the conditions are too harsh.

Oxidative Cleavage: Oxidizing agents can also be employed for the deprotection of benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving benzyl ethers, particularly those with electron-donating groups on the aromatic ring. organic-chemistry.orgacs.org However, the electron-withdrawing nature of the chlorine atoms in the 3,4-dichloro-5-methylbenzyl group makes it more resistant to oxidative cleavage compared to electron-rich analogs like the p-methoxybenzyl (PMB) group. clockss.org This differential reactivity allows for the selective deprotection of a PMB group in the presence of a DCB group. clockss.org

Lewis and Brønsted Acids: Strong Lewis acids or Brønsted acids can also facilitate the cleavage of benzyl ethers, though this method is less common and can be harsh on sensitive substrates. iwu.edu

Table 2: Orthogonal Deprotection Strategies

| Protecting Group | Reagent/Conditions | Cleavage Method | Stability of DCB Group |

| 3,4-Dichloro-5-methylbenzyl (DCB) | H₂, Pd/C | Hydrogenolysis | Cleaved |

| p-Methoxybenzyl (PMB) | DDQ or Ceric Ammonium Nitrate (CAN) | Oxidation | Stable acs.orgclockss.org |

| tert-Butyldimethylsilyl (TBDMS) | TBAF or HF•Pyridine | Fluoride-mediated | Stable iwu.edu |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Acidolysis | Stable |

This table illustrates the potential for selective deprotection in the presence of a 3,4-dichloro-5-methylbenzyl group.

Contribution to the Synthesis of Generic Bioactive Compound Scaffolds and Intermediates (e.g., Peptide Derivatives)

The synthesis of bioactive compounds, including peptide derivatives, often requires the temporary protection of functional groups on amino acid side chains. sigmaaldrich.compitt.edu this compound can be used to protect the hydroxyl group of serine or threonine, or the carboxylic acid group of aspartic or glutamic acid during solid-phase peptide synthesis (SPPS). sigmaaldrich.com

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. glenresearch.com Benzyl-type protecting groups like the DCB group are often removed during the final cleavage cocktail, which typically consists of a strong acid like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), along with various scavengers. lsu.edu

The use of substituted benzyl bromides like this compound allows for the fine-tuning of protecting group stability and cleavage conditions, contributing to the successful synthesis of complex and sensitive peptide-based drug candidates and other bioactive molecules. pitt.eduresearchgate.net

Future Research Directions and Emerging Avenues in Halogenated Benzyl Bromide Chemistry

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of benzyl (B1604629) bromides, often involving bulk reagents and hazardous solvents, is undergoing a significant transformation towards greener alternatives. Key areas of development include:

Photobromination in Benign Solvents: The use of light to initiate the radical bromination of toluene (B28343) derivatives is a well-established method. molcore.com Future research is focused on replacing traditional, often toxic, solvents like carbon tetrachloride with more environmentally friendly options such as acetonitrile (B52724) or even water. chemicalbook.comsigmaaldrich.com Photochemical reactions can be activated by visible light, which is a safer and more energy-efficient approach compared to UV irradiation or the use of chemical initiators. chemicalbook.comsigmaaldrich.com

In Situ Generation of Brominating Agents: To enhance safety and reduce waste, methods for the in situ generation of bromine are being explored. google.com One such approach involves the oxidation of hydrogen bromide with hydrogen peroxide, which can be implemented in continuous flow systems. bldpharm.com Another sustainable method utilizes a bromide-bromate mixture, which can be sourced from bromine recovery plants, thus promoting a circular economy. masterorganicchemistry.com

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent altogether is a primary goal of green chemistry. Solvent-free benzylic bromination reactions, sometimes assisted by microwave irradiation, have been shown to be effective and can lead to shorter reaction times and cleaner product formation. nih.gov

These sustainable approaches aim to reduce the environmental footprint of producing halogenated benzyl bromides, making their synthesis more economical and safer.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis plays a pivotal role in improving the efficiency and selectivity of chemical transformations. In the context of halogenated benzyl bromides, several innovative catalytic systems are being investigated:

Photocatalysis: Visible-light photocatalysis offers a powerful tool for the generation of benzyl radicals from benzyl bromides under mild conditions. youtube.com This can be achieved through the use of photocatalysts that, upon light absorption, can mediate the single-electron reduction of the benzyl bromide. youtube.com This strategy allows for a high degree of control over the reaction and can enable transformations that are difficult to achieve with traditional methods.

Biocatalysis: The use of enzymes, or "biocatalysts," for halogenation reactions is a rapidly growing field. chemicalbook.comchemicalbook.com Halogenase enzymes can exhibit remarkable regio- and stereoselectivity, which is often challenging to achieve with conventional chemical methods. chemicalbook.com While still in development for the synthesis of compounds like 3,4-Dichloro-5-methylbenzyl bromide, the potential for enzymatic routes offers a highly sustainable and selective alternative.

Cooperative Catalysis: This approach involves the use of multiple catalysts that work in concert to achieve a desired transformation. For example, a nucleophilic catalyst can be used to activate a benzyl bromide towards reduction by a photocatalyst. youtube.com This cooperative strategy can overcome the limitations of individual catalysts and expand the scope of possible reactions.

The development of these novel catalytic systems is crucial for accessing new modes of reactivity and for synthesizing complex molecules with high precision.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of halogenated benzyl bromides:

Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and mixing, which is particularly important for potentially hazardous reactions like bromination. The small reaction volumes at any given time minimize the risk of runaway reactions. Furthermore, scaling up production is a matter of running the reactor for a longer period, rather than using larger and potentially more dangerous reaction vessels.

Improved Efficiency and Selectivity: The precise control over reaction conditions in flow systems can lead to higher yields and selectivities. For example, photobromination in a flow reactor can provide uniform irradiation of the reaction mixture, leading to more consistent product quality. google.com

Automation and High-Throughput Screening: Flow chemistry platforms can be readily automated, allowing for the rapid screening of reaction conditions and catalysts. This accelerates the optimization process and can facilitate the discovery of new reactions. The integration of online analysis techniques provides real-time data for process control and optimization.

The adoption of flow chemistry and automation is set to revolutionize the way halogenated benzyl bromides and their derivatives are synthesized, enabling faster, safer, and more efficient production.

Computational Design and Prediction of New Reactivity Modes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For halogenated benzyl bromides, computational methods are being used to:

Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of reactions involving benzyl bromides, including nucleophilic substitution and radical reactions. This understanding can help in optimizing reaction conditions and in designing more efficient synthetic routes.

Predict Reactivity and Selectivity: Computational models can predict the reactivity of different substituted benzyl bromides and the selectivity of their reactions. For example, calculations can help to understand how the electronic and steric effects of substituents on the aromatic ring influence the stability of reaction intermediates and transition states.

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for reactions involving benzyl bromides. By modeling the interaction between the catalyst and the substrate, researchers can predict which catalysts are most likely to be effective, thus saving significant experimental time and resources.

The synergy between computational and experimental chemistry is a powerful approach for accelerating the discovery and development of new reactions and catalysts in the field of halogenated benzyl bromide chemistry.

Synergistic Research with Materials Science and Supramolecular Chemistry

Halogenated aromatic compounds, including benzyl bromides, are valuable building blocks in materials science and supramolecular chemistry. Future research in this area will likely focus on:

Functional Materials: Benzyl bromide derivatives can be used to synthesize a wide range of functional materials, including polymers, dyes, and pharmaceutical intermediates. The presence of halogen atoms can be used to tune the electronic and photophysical properties of these materials.

Supramolecular Assemblies: The ability of halogen atoms to participate in halogen bonding is being increasingly exploited in the design of supramolecular assemblies. These non-covalent interactions can be used to control the self-assembly of molecules into well-defined structures with specific functions.

Medicinal Chemistry and Agrochemicals: The introduction of halogen atoms can significantly impact the biological activity of molecules. Benzyl bromide derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com Future research will continue to explore the role of halogenation in modulating the properties of bioactive compounds.

The interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry is expected to lead to the development of new materials and technologies based on halogenated benzyl bromides.

Q & A

Basic: What are the established synthetic routes for 3,4-dichloro-5-methylbenzyl bromide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via bromination of the corresponding toluene derivative. A common approach involves electrophilic substitution using bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃). For example, describes a bromide synthesis method using KBr and H₂O₂ under acidic conditions (pH = 1) at 25°C, yielding benzyl bromide as the primary product . Adjusting stoichiometry (e.g., excess KBr) and solvent polarity (e.g., dichloromethane/water mixtures) can enhance selectivity. Physical properties such as boiling point (116–119°C at 1 mmHg) and CAS RN 18880-04-1 are critical for identification .

Advanced: How can researchers minimize dibrominated byproducts during synthesis?

Answer:

Byproduct formation (e.g., dibromo-methylbenzene) can be mitigated by:

- Controlled bromine addition : Slow addition of Br₂ or H₂O₂ to prevent over-bromination.

- Catalyst tuning : Sub-stoichiometric use of FeBr₃ to reduce secondary reactions.

- Temperature modulation : Maintaining temperatures below 30°C to suppress thermal side reactions .

Post-synthesis analysis via GC-MS or LC-MS (as in ) helps quantify impurities .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat due to its lachrymatory and corrosive properties.

- Ventilation : Use a fume hood to avoid inhalation (vapor pressure data in suggests volatility at elevated temperatures) .

- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can degradation products of this compound be characterized under varying pH conditions?

Answer:

Hydrolysis studies under acidic (pH < 3) or basic (pH > 10) conditions can be monitored via:

- HPLC-UV : Using C18 columns (e.g., Purospher STAR, as noted in ) to separate degradation products like 3,4-dichloro-5-methylbenzyl alcohol .

- 1H NMR : Track disappearance of the benzylic bromide peak (δ ~4.5 ppm) in CDCl₃ .

Basic: What analytical techniques confirm the structural identity of this compound?

Answer:

- 1H/13C NMR : Benzylic CH₂Br protons appear as a singlet (~4.5 ppm), while aromatic protons show splitting patterns consistent with 3,4-dichloro substitution .

- FT-IR : C-Br stretching at ~550–600 cm⁻¹ and aromatic C-Cl stretches at ~750 cm⁻¹ .

- Elemental analysis : Verify %C, H, Br, and Cl against theoretical values (e.g., MW = 239.92 g/mol) .

Advanced: How can contradictory data on reaction yields be resolved in cross-coupling studies?

Answer:

Discrepancies often arise from:

- Purity variations : Verify starting material purity via GC ( ) or titration .

- Catalyst deactivation : Use fresh catalyst batches and exclude moisture (e.g., molecular sieves).

- Reaction monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature : Store at –20°C for long-term stability.

- Light protection : Use amber vials to prevent photolytic cleavage of C-Br bonds.

- Desiccation : Include silica gel packs to minimize hydrolysis .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer:

The benzylic bromide’s reactivity stems from:

- Polarizability : The electron-withdrawing Cl groups stabilize the transition state via inductive effects.

- Steric effects : The 3,4-dichloro-5-methyl substituents influence SN1 vs. SN2 pathways. Kinetic studies (e.g., Eyring plots) using variable-temperature NMR ( ) can elucidate the mechanism .

Basic: How should spillage or waste containing this compound be decontaminated?

Answer:

- Solid waste : Collect in sealed containers labeled "halogenated organic waste" (per protocols for brominated compounds) .

- Liquid waste : Treat with activated charcoal filtration (e.g., VWR filters) followed by UV fluorescence checks to confirm complete removal .

Advanced: How can computational modeling predict its reactivity in novel reactions?

Answer:

- DFT calculations : Optimize transition states using software like Gaussian to predict regioselectivity in cross-couplings.

- Solvent modeling : Simulate solvation effects (e.g., DCM vs. water) using COSMO-RS, as suggested by ’s solvent-dependent yield data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。